

Comparing the bioactivity of Methyl 2,4-dihydroxyquinazoline-7-carboxylate and its analogs

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Compound of Interest

Compound Name: *Methyl 2,4-dihydroxyquinazoline-7-carboxylate*

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Bioactivity Showdown: Unraveling the Therapeutic Potential of Quinazoline Analogs

A deep dive into the biological activities of quinazoline derivatives reveals a versatile scaffold with significant promise in drug discovery. While specific experimental data on **Methyl 2,4-dihydroxyquinazoline-7-carboxylate** remains elusive in publicly accessible literature, a comparative analysis of its structural analogs provides valuable insights into the therapeutic potential of this chemical class, particularly in oncology and enzyme inhibition.

This guide offers a comparative overview of the bioactivity of various quinazoline and quinazolinone derivatives, focusing on analogs with substitutions at the 2, 4, and 7 positions. The data presented is collated from multiple research articles that have synthesized and evaluated these compounds for their anticancer and enzyme inhibitory activities. This comparative approach allows researchers, scientists, and drug development professionals to discern structure-activity relationships and identify promising avenues for future research.

Comparative Anticancer Activity of Quinazoline Analogs

Quinazoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several 2,4, and/or 7-substituted quinazoline analogs against various cancer cell lines.

Compound/Analog Type	C2-Substituent	C4-Substituent	C7-Substituent/Other	Cancer Cell Line	IC50 (μM)	Reference
Quinazolinone Schiff Base 1	Varied Schiff Base	=O	-	MCF-7	6.246	[1]
Quinazolinone Schiff Base 2	Varied Schiff Base	=O	-	MCF-7	5.910	[1]
2,4-Disubstituted Quinazolinone 6	-NH-Aryl	-NH-Alkyl	-	MCF-7	>50	[2]
2,4-Disubstituted Quinazolinone 8c	-NH-Aryl	-NH-Alkyl	-	MCF-7	15.3	[2]
Morpholine Substituted Quinazolinone AK-3	Varied	Morpholine	-	MCF-7	6.44	[3]
Morpholine Substituted Quinazolinone AK-10	Varied	Morpholine	-	MCF-7	7.12	[3]
2,4-Disubstituted Quinazolinone 11d	Varied	Varied	-	A549	0.8	[4]

2,4-Diaminoquinazoline 4c	-NH-Aryl(4-NO ₂)	-NH-Alkyl	-	HCT-116	8.5	[5]
2,4-Diaminoquinazoline 5b	-NH-Aryl(4-NO ₂)	-NH-Alkyl	-	HePG-2	9.2	[5]

Enzyme Inhibition Profile of Quinazoline Derivatives

A primary mechanism of action for many quinazoline-based compounds is the inhibition of key enzymes involved in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase and Dipeptidyl Peptidase-4 (DPP-4).

Compound/Analog Type	Target Enzyme	IC ₅₀ (μM)	Reference
2,4-Disubstituted Quinazoline 6	EGFR	0.201	[2]
2,4-Disubstituted Quinazoline 8c	EGFR	0.405	[2]
Lapatinib (Reference)	EGFR	0.115	[2]
Quinazolinone-7-carboxamide 34	Soluble Epoxide Hydrolase (sEH)	0.30	[6]
Quinazolinone-7-carboxamide 35	Soluble Epoxide Hydrolase (sEH)	0.33	[6]
Quinazolinone-7-carboxamide 37	Soluble Epoxide Hydrolase (sEH)	0.66	[6]
Quinazolinone-7-carboxamide 43	Soluble Epoxide Hydrolase (sEH)	0.53	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of quinazoline derivatives.

Anticancer Activity Assessment (MTT Assay)[3][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

EGFR Kinase Inhibition Assay[2]

This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR tyrosine kinase.

- **Reaction Setup:** The assay is typically performed in a 96-well plate. Each well contains the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.

- **Compound Addition:** The test compounds are added to the wells at various concentrations. A known EGFR inhibitor (e.g., Lapatinib) is used as a positive control.
- **Incubation:** The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for the kinase reaction to occur.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
- **Data Analysis:** The percentage of EGFR kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

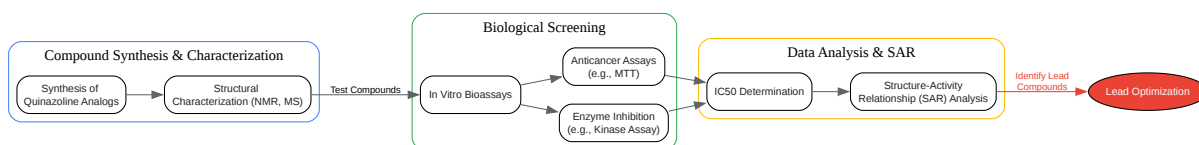
DPP-4 Inhibition Assay[8]

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4.

- **Reaction Mixture:** The assay is conducted in a 96-well plate. Each well contains human recombinant DPP-4 enzyme in a buffer solution.
- **Inhibitor Incubation:** The test compounds are added to the wells and pre-incubated with the enzyme for a short period (e.g., 10 minutes) at 37°C.
- **Substrate Addition:** A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the enzymatic reaction.
- **Fluorescence Measurement:** The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured at specific excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time using a microplate reader.
- **Data Analysis:** The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

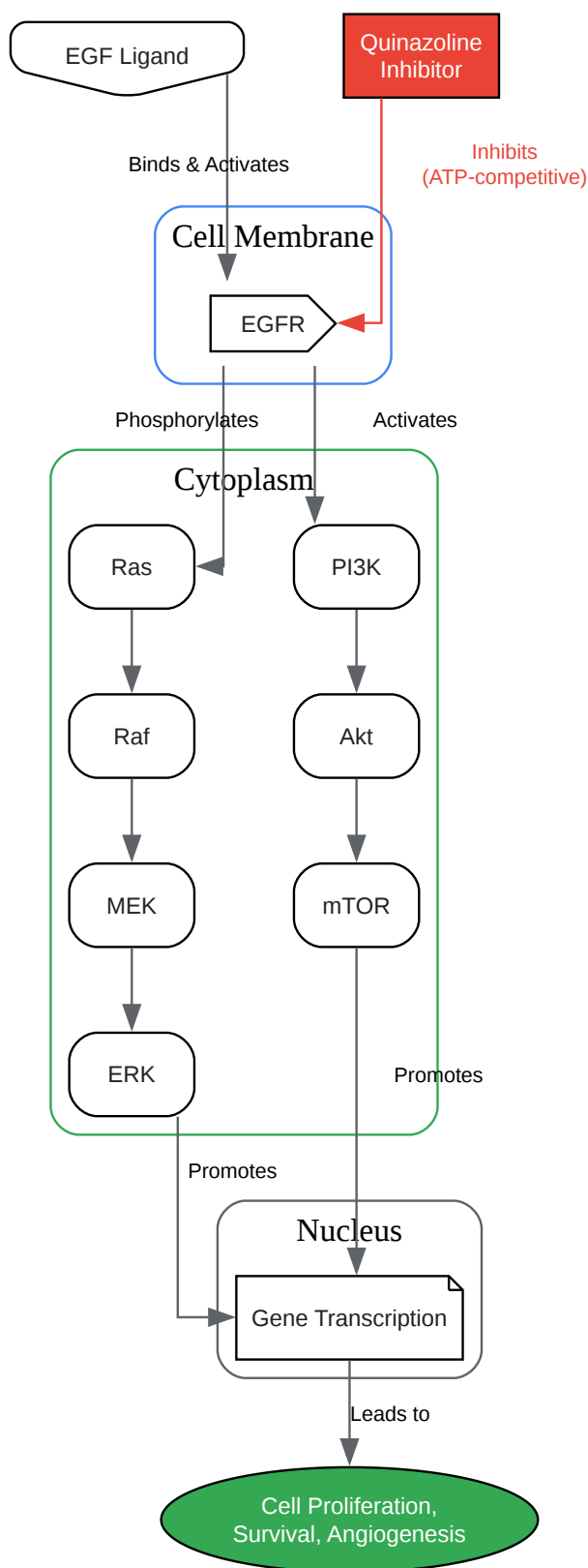
Visualizing Experimental and Biological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: General workflow for the synthesis and biological evaluation of novel quinazoline analogs.



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Caption: Simplified EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors.

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